1-Methyl-3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)-1,2-dihydropyrazin-2-one
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Overview
Description
1-Methyl-3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)-1,2-dihydropyrazin-2-one is a useful research compound. Its molecular formula is C15H16N2O2 and its molecular weight is 256.305. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
Research has explored the synthesis of related compounds, demonstrating diverse chemical reactivity and potential for generating anticancer agents. For instance, Gouhar and Raafat (2015) described the preparation of (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone and its reactions with various nucleophiles to produce compounds with potential anticancer evaluation R. S. Gouhar, Eman M. Raafat (2015).
Anticancer and Antioxidant Activities
Another study by Hamdy et al. (2013) synthesized new polyfunctionally substituted tetrahydronaphthalene derivatives showing promising tumor inhibitory and antioxidant activities N. Hamdy, M. Anwar, K. Abu-Zied, H. Awad (2013).
Receptor Ligands and Diagnostic Applications
Abate et al. (2011) designed novel analogs of a sigma receptor ligand with reduced lipophilicity for potential use as positron emission tomography radiotracers, highlighting the therapeutic and diagnostic applications in oncology C. Abate, Mauro Niso, E. Lacivita, P. Mosier, A. Toscano, R. Perrone (2011).
Structural Analyses
Kaiser et al. (2023) focused on the crystal structures of 1,2,3,4-tetrahydronaphthalenes obtained in efforts toward the total synthesis of elisabethin A, demonstrating the importance of these compounds in synthetic strategies and structural elucidation M. Kaiser, M. Weil, P. Gärtner, V. Enev (2023).
Mechanism of Action
Target of Action
It is suggested that similar compounds may act asmonoamine oxidase (MAO) inhibitors . MAOs are enzymes that catalyze the oxidation of monoamines, neurotransmitters such as serotonin, dopamine, and norepinephrine.
Mode of Action
As a potential MAO inhibitor, this compound could prevent the breakdown of serotonin, dopamine, and norepinephrine by binding to monoamine oxidase, elevating their levels in nerve endings . This action sustains these key neurotransmitters, potentially aiding antidepressant effects by prolonging their activity in the central nervous system .
Biochemical Pathways
By inhibiting mao, the compound could impact theserotonergic, dopaminergic, and noradrenergic pathways , which are crucial for mood regulation .
Result of Action
By increasing the levels of serotonin, dopamine, and norepinephrine in the central nervous system, the compound could potentially alleviate symptoms of depression .
Properties
IUPAC Name |
1-methyl-3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-17-10-9-16-14(15(17)18)19-13-8-4-6-11-5-2-3-7-12(11)13/h2-3,5,7,9-10,13H,4,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOCYFZUBZCIAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)OC2CCCC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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